2-(Methylamino)pyrimidine-4-carboxylic acid
Overview
Description
“2-(Methylamino)pyrimidine-4-carboxylic acid” is a type of pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrimidines involves various methods. An operationally simple, regioselective reaction of ketones, aldehydes, or esters with amidines in the presence of TEMPO and an in situ prepared recyclable iron (II)-complex provides various pyrimidine derivatives with broad functional group tolerance . The reactions are likely to proceed through a TEMPO complexation/enamine addition/transient α-occupation/β-TEMPO elimination/cyclization sequence .Chemical Reactions Analysis
Pyrimidines undergo various chemical reactions. A base-promoted intermolecular oxidation C-N bond formation of allylic C (sp 3 )-H and vinylic C (sp 2 )-H of allyllic compounds with amidines enables the smooth formation of polysubstituted pyrimidines in the presence of O 2 as the sole oxidant .Scientific Research Applications
Methylation of Pyrimidine Moieties
- Study Focus : Investigating the methylation of the pyrimidine moiety in N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides to enhance their biological properties.
- Key Findings : Modification of the pyrimidine nucleus resulted in increased biological activity, specifically in para-substituted derivatives. This suggests potential in developing new analgesics (Ukrainets et al., 2015).
Mechanism of Action
Mode of Action
Like other pyrimidine derivatives, it may interact with various enzymes and receptors in the body .
Biochemical Pathways
Pyrimidine derivatives are known to play crucial roles in nucleic acid synthesis, which suggests that this compound may have some influence on these pathways .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of 2-(Methylamino)pyrimidine-4-carboxylic acid is currently unknown .
Future Directions
Properties
IUPAC Name |
2-(methylamino)pyrimidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c1-7-6-8-3-2-4(9-6)5(10)11/h2-3H,1H3,(H,10,11)(H,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REZJFCWBBASRPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=CC(=N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80665075 | |
Record name | 2-(Methylamino)pyrimidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80665075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89691-96-3 | |
Record name | 2-(Methylamino)pyrimidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80665075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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